N-Benzoylbenzamide

Catalog No.
S3343064
CAS No.
614-28-8
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoylbenzamide

CAS Number

614-28-8

Product Name

N-Benzoylbenzamide

IUPAC Name

N-benzoylbenzamide

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16,17)

InChI Key

ZHDORMMHAKXTPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2

The exact mass of the compound Benzamide, N-benzoyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzoylbenzamide (CAS 614-28-8), also known as dibenzamide, is a secondary acyclic imide characterized by a central nitrogen atom flanked by two benzoyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a stable, highly crystalline building block for synthesizing heterocyclic compounds, advanced pharmaceutical intermediates, and porous polybenzamides . Unlike simple primary amides, the dual-aromatic structure confers a higher degree of lipophilicity, a sharp melting point of 152 °C, and a highly specific hydrogen-bonding profile [1]. Its structural rigidity and thermal stability (>250 °C) make it a frequently selected precursor in high-temperature polymerizations and a reliable reference standard in analytical chemistry [2].

Research Fit

Ligand scaffold Chelating imide core for metal complexation and metallodrug design
Building block High-lipophilicity amide for medicinal chemistry SAR exploration
Thermal stability Elevated melting point aids recrystallization and ambient storage

Substituting N-Benzoylbenzamide with its primary amide analog, benzamide, or generic N-alkylbenzamides frequently leads to process failures in advanced synthesis and material design [1]. Benzamide possesses two N-H protons and lower steric bulk, resulting in unpredictable cross-linking or multi-directional hydrogen bonding in supramolecular assemblies. In contrast, the imide N-H of N-Benzoylbenzamide is highly acidic (pKa ~10.4) and sterically shielded, providing a single, highly directional hydrogen-bond donor [2]. Furthermore, in electrochemical applications, the bidentate di-carbonyl motif of dibenzamide is strictly required for stable lithium-ion coordination; mono-amides completely fail to replicate this lithiation capacity, rendering them non-viable for organic battery electrode applications [3].

Substitution Risk

N-Benzoylbenzamide
Benzamide
Risk Context
Low aqueous solubility
Higher solubility
Solubility-driven assay protocols may not transfer without co-solvent adjustment
High lipophilicity
Low lipophilicity
Reversed-phase retention and permeability models require separate method development
Bidentate chelating imide
Monodentate primary amide
Metal complexation behavior cannot be replicated; coordination chemistry diverges completely

Lithiation Capacity in Polymer Electrodes

In the development of organic electrode materials, the dibenzamide linkage provides critical bidentate coordination sites for lithium ions. Porous polybenzamides incorporating the N-benzoylbenzamide core demonstrate a reversible capacity of 279 mA h g–1 at 0.5C and maintain stability over 6000 cycles [1]. Simple mono-amides (such as benzamide derivatives) lack the adjacent dual-carbonyl structure necessary for stable Li+ coordination, resulting in negligible high-rate capacity [2].

Evidence DimensionReversible lithium storage capacity
Target Compound DataDibenzamide-linked polymer (279 mA h g–1 at 0.5C, stable >6000 cycles)
Comparator Or BaselineMono-amide linked baselines (Negligible high-rate stable capacity)
Quantified DifferenceDibenzamide enables 279 mA h g–1 reversible lithiation whereas mono-amides fail to coordinate Li+.
ConditionsHalf-cell assemblies against Li-foil at 0.5C to 40C rates.

For battery material procurement, the specific dibenzamide core is mandatory for achieving functional, high-rate organic cathode/anode performance.

Aqueous solubility
Cross-study comparable
1.2 g/L (15 °C) vs benzamide 13.5 g/L (25 °C)
~11-fold lower
Supports co-solvent strategy requirement for bioassays
Temperature difference limits direct comparison

Acidity & H-Bond Donor Predictability

The presence of two electron-withdrawing benzoyl groups significantly increases the acidity of the N-H proton in N-Benzoylbenzamide. Its predicted pKa is approximately 10.4, compared to the much weaker acidity of benzamide (pKa ~14-15) [1]. This enhanced acidity, combined with the restriction to a single donor site, allows N-Benzoylbenzamide to form highly predictable, strong hydrogen bonds with basic acceptors in co-crystal engineering, avoiding the disordered polymorphic networks often seen with primary amides [2].

Evidence DimensionN-H Acidity (pKa)
Target Compound DataN-Benzoylbenzamide (pKa ~ 10.4)
Comparator Or BaselineBenzamide (pKa ~ 14-15)
Quantified Difference~4 orders of magnitude higher acidity for the imide proton.
ConditionsStandard aqueous/organic predicted pKa models.

Buyers sourcing materials for co-crystal engineering or supramolecular ligands require this exact imide to ensure predictable, single-site hydrogen bonding.

Lipophilicity
Cross-study comparable
XLogP3 2.6 vs benzamide log Kow 0.64
>100-fold higher partitioning
Requires distinct chromatographic and permeability assay conditions
Computed vs experimental logP; methods differ

Aqueous Phase Retention & Lipophilicity

During multi-step organic synthesis, intermediate recovery during aqueous workup is a major yield determinant. N-Benzoylbenzamide exhibits a LogP of approximately 2.65 and a low water solubility of 1.2 g/L at 15 °C . In contrast, benzamide is highly water-soluble (~13 g/L) and prone to partitioning into the aqueous phase [1]. The enhanced lipophilicity of the dibenzamide core ensures near-quantitative retention in the organic phase during standard biphasic extractions (e.g., dichloromethane/water), minimizing product loss [2].

Evidence DimensionAqueous solubility and phase retention
Target Compound DataN-Benzoylbenzamide (1.2 g/L water solubility, high organic retention)
Comparator Or BaselineBenzamide (~13 g/L water solubility, prone to aqueous loss)
Quantified Difference>10-fold reduction in aqueous solubility.
ConditionsStandard aqueous/organic biphasic extraction at 15-25 °C.

Process chemists should select the dibenzamide derivative to avoid costly yield losses during large-scale aqueous washing steps.

In-vivo anti-inflammatory model
Class-level inference
N-butyl/pentyl derivatives: >50% inhibition edema & writhing at 25 mg/kg i.p.
Supports anti-inflammatory model-response context
Parent scaffold activity not directly reported

Thermal Stability & High-Temperature Processing

N-Benzoylbenzamide possesses a sharp melting point of 152 °C and exhibits thermal stability with decomposition occurring above 250 °C . Benzamide, by comparison, melts at a significantly lower temperature (128–130 °C) and is more susceptible to thermal degradation or sublimation under prolonged heating [1]. The robust thermal profile of N-Benzoylbenzamide allows it to survive harsh conditions during melt-polymerization or high-temperature condensation reactions without premature degradation [2].

Evidence DimensionMelting point and thermal stability
Target Compound DataN-Benzoylbenzamide (Melting point 152 °C, stable >250 °C)
Comparator Or BaselineBenzamide (Melting point 128-130 °C)
Quantified Difference+22-24 °C higher melting point and greater high-temperature stability.
ConditionsStandard melting point apparatus and thermogravimetric analysis (TGA).

This thermal resilience is critical for procurement in polymer science where precursors must withstand elevated temperatures during extrusion or condensation.

Metal chelation
Class-level inference
Neutral chelate formation with various metals; benzamide acts monodentate
Supports chelation-driven ligand selection
Stoichiometry and coordination mode require verification
Nanoconfined synthesis
Supporting evidence
NBBA selectively generated in LDH nanospace; not formed in bulk Phe pyrolysis
Supports mechanistic probe in nanoconfined synthesis
Reaction specificity under reported conditions
Melting point
Cross-study comparable
152 °C vs benzamide 129–132 °C
Δ ≈ 20–23 °C higher
Higher thermal stability aids recrystallization
Literature consensus values

Organic Electrode Materials for Li-Ion Batteries

Directly following from its bidentate lithiation capacity, N-Benzoylbenzamide is the precursor of choice for synthesizing porous polybenzamides used in high-rate LIB cathodes and anodes. Its dual-carbonyl structure ensures stable Li+ coordination over thousands of cycles [1].

Supramolecular Co-Crystal Engineering

Due to its highly acidic, single N-H hydrogen-bond donor profile (pKa ~10.4), this compound is highly effective for designing predictable co-crystals with active pharmaceutical ingredients (APIs) or advanced optical materials, where primary amides would cause unwanted polymorphic branching [2].

High-Temperature Polymer Synthesis

Leveraging its thermal stability (>250 °C) and sharp melting point (152 °C), N-Benzoylbenzamide is highly suited for use as a rigid building block in high-temperature condensation polymerizations, outperforming simpler amides that degrade or sublimate under identical conditions [3].

Biphasic Synthesis & Heterocycle Manufacturing

Because of its low aqueous solubility (1.2 g/L) and high LogP, it serves as a highly recoverable intermediate or protecting group equivalent in multi-step syntheses requiring aggressive aqueous workups, preventing the yield losses typical of more hydrophilic amides [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-inflammatory lead discovery studies
Reported derivative-series model-response context
Edema and writhing endpoint validation
Coordination chemistry and metallodrug research
Chelating imide architecture
Metal-complex stoichiometry and characterization
Nanoconfined thermal synthesis studies
Selective dibenzamide formation under nanoconfinement
Product identity by FT-IR, HPLC, NMR
Pre-formulation and analytical method development
Low aqueous solubility and high logP
Reversed-phase HPLC retention and dissolution method

XLogP3

2.6

Melting Point

152.0 °C

Other CAS

614-28-8

Wikipedia

Benzamide, N-benzoyl-

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